molecular formula C17H18N2O5S B13374404 Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate

Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate

Cat. No.: B13374404
M. Wt: 362.4 g/mol
InChI Key: UYXWEDNEBSONHR-UHFFFAOYSA-N
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Description

Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and thiazole compounds. The key steps in the synthesis may involve:

    Formation of the spiro structure: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.

    Oxidation and reduction reactions: These steps are crucial for introducing the oxo group and ensuring the correct oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: These compounds share some structural similarities but differ in their specific functional groups and overall structure.

    Thiazole derivatives: These compounds also contain the thiazole ring but may have different substituents and properties.

Uniqueness

Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

dimethyl 2-oxospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-6',7'-dicarboxylate

InChI

InChI=1S/C17H18N2O5S/c1-23-14(20)12-11-7-25-8-19(11)17(13(12)15(21)24-2)9-5-3-4-6-10(9)18-16(17)22/h3-6,11-13H,7-8H2,1-2H3,(H,18,22)

InChI Key

UYXWEDNEBSONHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CSCN2C3(C1C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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